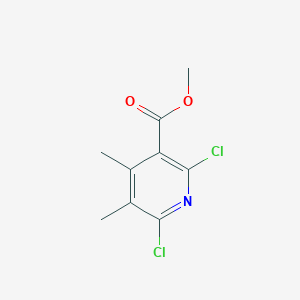
Methyl 2,6-dichloro-4,5-dimethylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,6-dichloro-4,5-dimethylnicotinate is a chemical compound with the molecular formula C9H9Cl2NO2. It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms and two methyl groups on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichloro-4,5-dimethylnicotinate can be synthesized through several methods. One common method involves the reaction of 2,6-dichloro-4,5-dimethylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,6-dichloro-4,5-dimethylnicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or dechlorinated products.
Aplicaciones Científicas De Investigación
Methyl 2,6-dichloro-4,5-dimethylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 2,6-dichloro-4,5-dimethylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of chlorine atoms and methyl groups on the pyridine ring can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,6-dichloronicotinate
- Methyl 4,5-dimethylnicotinate
- Methyl 2,6-dichloro-4-methylnicotinate
Uniqueness
Methyl 2,6-dichloro-4,5-dimethylnicotinate is unique due to the specific arrangement of chlorine and methyl groups on the pyridine ring. This structural configuration can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H9Cl2NO2 |
|---|---|
Peso molecular |
234.08 g/mol |
Nombre IUPAC |
methyl 2,6-dichloro-4,5-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-4-5(2)7(10)12-8(11)6(4)9(13)14-3/h1-3H3 |
Clave InChI |
ZVOXQRXUBCFHHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1C(=O)OC)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate](/img/structure/B11756070.png)
![3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11756077.png)
![(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
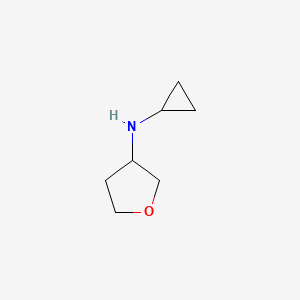
![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)

![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756096.png)
![ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride](/img/structure/B11756103.png)
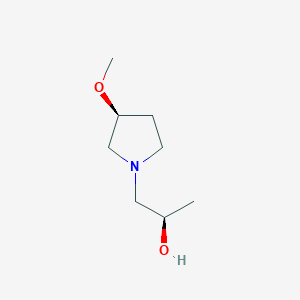
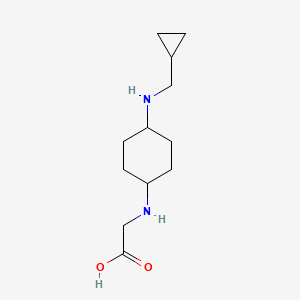
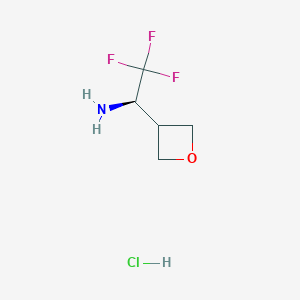
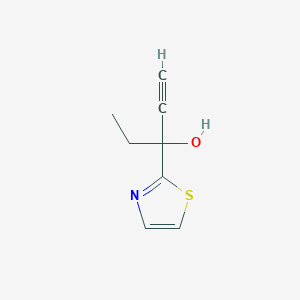
![1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-](/img/structure/B11756141.png)
![(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
